molecular formula C19H20ClN3O4S2 B2604657 N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899978-23-5

N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2604657
CAS RN: 899978-23-5
M. Wt: 453.96
InChI Key: KKGHRFSZZXQQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O4S2 and its molecular weight is 453.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : A study by Sah, Bidawat, Seth, and Gharu (2014) involved the synthesis of formazans from a Mannich base related to the chemical , demonstrating its potential as a precursor in the synthesis of compounds with antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).

  • Structural and Chemical Analysis : Lazareva, Nikonov, Chipanina, Oznobikhina, Sterkhova, and Albanov (2017) investigated the interaction of N-(2-hydroxyphenyl)acetamide with certain silanes, leading to the formation of silaheterocyclic compounds. This research contributes to understanding the chemical behavior of structurally related compounds (Lazareva et al., 2017).

Biological and Pharmacological Applications

  • Antimicrobial and Antioxidant Properties : Al-Khazragie, Al-Salami, and Al-Fartosy (2022) synthesized derivatives of 1,3,4-thiadiazoline and 1,3,4-selenadiazoline, similar in structure, and evaluated their antioxidant and antimicrobial properties. This indicates the potential use of similar compounds in antimicrobial and antioxidant applications (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).

  • Anticancer Activities : Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, and Saxena (2011) explored the synthesis of Benzodifuranyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, structurally related to the compound , for their anticancer activities. This suggests the potential of similar compounds in cancer research (Kamal et al., 2011).

  • Anticonvulsant Evaluation : Nath, Shaharyar, Pathania, Grover, Debnath, and Akhtar (2021) investigated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. This indicates the relevance of similar compounds in neurological disorder treatments (Nath et al., 2021).

  • Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of a similar compound and tested their anti-inflammatory activity, highlighting its potential in developing anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S2/c1-3-10-23-15-6-4-5-7-17(15)29(25,26)22-19(23)28-12-18(24)21-14-11-13(20)8-9-16(14)27-2/h4-9,11H,3,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGHRFSZZXQQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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